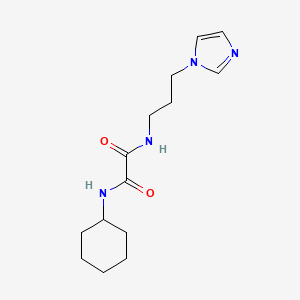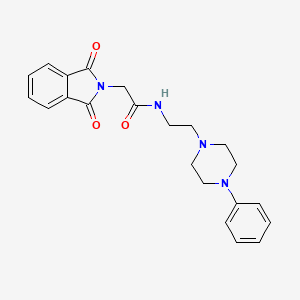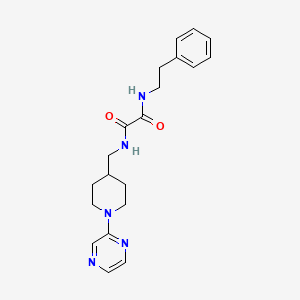![molecular formula C16H16FN3O2S2 B2751269 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173585-69-7](/img/structure/B2751269.png)
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a 4-fluoro-3-(2-methoxyethyl)benzyl group, and a 2,4-dimethylthiazole-5-carboxamide group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the benzo[d]thiazol-2(3H)-ylidene group might be formed through a condensation reaction, while the 2,4-dimethylthiazole-5-carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s aromaticity, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially introduce steric hindrance .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzo[d]thiazol-2(3H)-ylidene group might participate in electrophilic aromatic substitution reactions, while the 2,4-dimethylthiazole-5-carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might increase the compound’s aromaticity and stability, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially affect its solubility .Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Compound Development
Research has shown that thiazole and benzothiazole derivatives play a crucial role in the development of heterocyclic compounds with potential analgesic and anti-inflammatory activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant COX-2 inhibition, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Thiazole derivatives have been identified as promising agents for antimicrobial applications. A study synthesizing 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, showcasing significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential applications of similar compounds in addressing bacterial infections.
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting properties. Experimental and theoretical studies have highlighted two benzothiazole derivatives' effectiveness against steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Hu et al., 2016).
Propiedades
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWBZWUNZOOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)






![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)